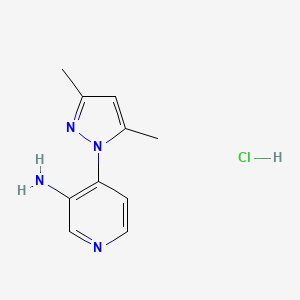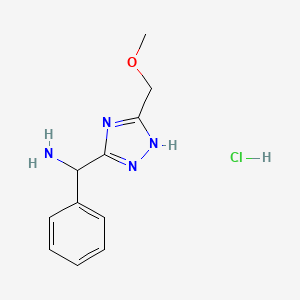
Carbamylmethyltrimethylammonium chloride
説明
Synthesis Analysis
The synthesis of carbamoyl chlorides, which are structurally similar to Carbamylmethyltrimethylammonium chloride, has been discussed in various studies . They can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling .Chemical Reactions Analysis
Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling . The chemical reactions of dehydration for cyano group and choline chloride decomposition at the initial thermal degradation process of a similar compound, P(DMC-AM), have been studied .Safety and Hazards
作用機序
Target of Action
Carbamylmethyltrimethylammonium chloride, also known as Carbachol, is a muscarinic agonist . It primarily targets muscarinic and nicotinic receptors . These receptors play a crucial role in the nervous system, affecting various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
Carbamylmethyltrimethylammonium chloride interacts with its targets by acting as an agonist at muscarinic and nicotinic receptors . This means it binds to these receptors and activates them, mimicking the action of the neurotransmitter acetylcholine. The activation of these receptors leads to various physiological changes depending on the specific receptor subtype and its location in the body.
Biochemical Pathways
The compound is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This suggests that it may play a role in the metabolism of L-Carnitine, a compound involved in the transport of fatty acids into mitochondria for beta-oxidation.
Pharmacokinetics
It’s known that the compound is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action .
Result of Action
The activation of muscarinic and nicotinic receptors by Carbamylmethyltrimethylammonium chloride leads to various physiological effects. For example, when used ophthalmically, it can decrease intraocular pressure and induce miosis during surgery .
特性
IUPAC Name |
(2-amino-2-oxoethyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYUSQRHBBSWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16676-65-6 | |
| Record name | Ammonium, (carbamoylmethyl)trimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



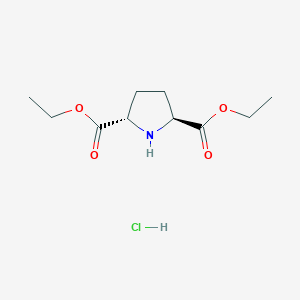
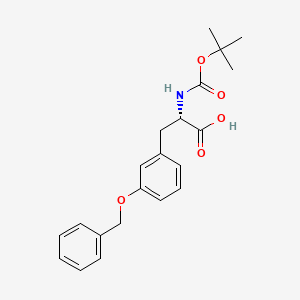
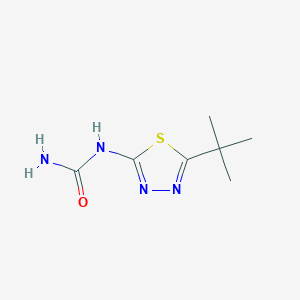

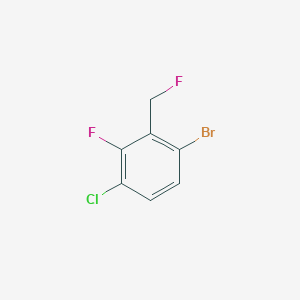
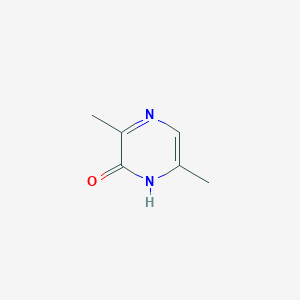
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)

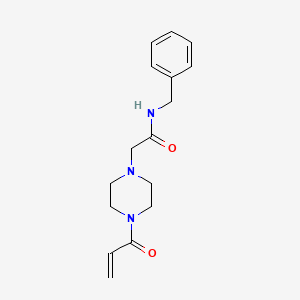
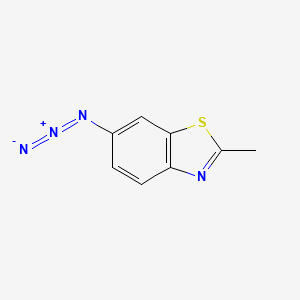
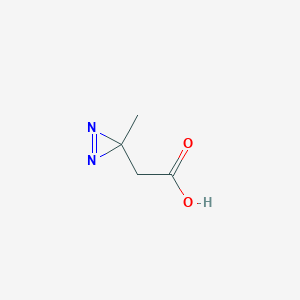
![2-[(2s)-Pyrrolidin-2-yl]acetamide](/img/structure/B1652909.png)
